molecular formula C5H11NO2S B1229648 DL-4-Thiaisoleucine CAS No. 443-80-1

DL-4-Thiaisoleucine

Cat. No.: B1229648
CAS No.: 443-80-1
M. Wt: 149.21 g/mol
InChI Key: PWDYHRMBGRYCAP-UHFFFAOYSA-N
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Description

DL-4-Thiaisoleucine, also known as this compound, is a sulfur-containing amino acid analog. This compound is structurally similar to isoleucine, with a sulfur atom replacing one of the carbon atoms in the side chain. It is a white crystalline solid that is soluble in water and has a molecular formula of C5H11NO2S .

Mechanism of Action

Target of Action

2-Amino-3-[methylthio]butyric acid, also known as DL-Methionine, is an essential amino acid . It primarily targets proteins, where it acts as a precursor for transmethylation and transsulfuration .

Mode of Action

DL-Methionine interacts with its targets by participating in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It plays a crucial role in nitrogen, carbohydrate, and fat metabolisms . D-methionine is converted to L-methionine by enzymes in the body .

Biochemical Pathways

The adenosylation of methionine results in the formation of S-adenosyl-L-methionine (SAM), which serves as a methyl donor to various substances . L-Methionine’s metabolic product, glutathione, is known to regulate immune response and has antiviral action .

Pharmacokinetics

It is known that dl-methionine is an essential amino acid, implying that it must be obtained from the diet and is likely absorbed in the gut and distributed throughout the body to participate in various metabolic processes .

Result of Action

The action of DL-Methionine results in the synthesis of tissue proteins, vitamins, enzymes, and hormones . It also provides methyl groups for the synthesis of all nucleic acids and serves as the sulfur source for sulfonic compounds .

Action Environment

The action, efficacy, and stability of DL-Methionine can be influenced by various environmental factors. For instance, its use as a food additive in livestock to boost performance suggests that dietary intake and metabolic state can impact its action . .

Biochemical Analysis

Biochemical Properties

2-Amino-3-[methylthio]butyric acid is involved in several biochemical reactions. It acts as a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is a critical methyl donor in numerous methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and lipid metabolism. The compound interacts with various enzymes, including methionine adenosyltransferase, which catalyzes the formation of SAM from 2-Amino-3-[methylthio]butyric acid and ATP . Additionally, it is involved in the synthesis of cysteine, taurine, and glutathione, which are crucial for maintaining cellular redox balance and detoxification processes .

Cellular Effects

2-Amino-3-[methylthio]butyric acid has significant effects on various cell types and cellular processes. It influences cell function by participating in the synthesis of proteins and other biomolecules. This compound plays a role in cell signaling pathways, particularly those involving methylation reactions. It affects gene expression by donating methyl groups to DNA, RNA, and proteins, thereby regulating their activity . Additionally, 2-Amino-3-[methylthio]butyric acid is involved in cellular metabolism, contributing to the synthesis of essential molecules like glutathione, which protects cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of 2-Amino-3-[methylthio]butyric acid involves its conversion to S-adenosyl-L-methionine (SAM), which serves as a methyl donor in various biochemical reactions. SAM is involved in the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and protein function . The compound also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes. Additionally, 2-Amino-3-[methylthio]butyric acid can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-[methylthio]butyric acid can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals. It is known to degrade over time, especially under acidic or basic conditions . Long-term studies have shown that 2-Amino-3-[methylthio]butyric acid can have lasting effects on cellular function, particularly in maintaining redox balance and supporting detoxification processes . In vitro and in vivo studies have demonstrated its role in promoting cell growth and protecting against oxidative stress .

Dosage Effects in Animal Models

The effects of 2-Amino-3-[methylthio]butyric acid vary with different dosages in animal models. At low doses, it supports normal growth and development by participating in protein synthesis and metabolic processes . At high doses, it can have toxic effects, including liver damage and oxidative stress . Studies have shown that there is a threshold beyond which the beneficial effects of 2-Amino-3-[methylthio]butyric acid are outweighed by its toxicity . Therefore, it is essential to carefully regulate the dosage to avoid adverse effects .

Metabolic Pathways

2-Amino-3-[methylthio]butyric acid is involved in several metabolic pathways. It is a precursor for the synthesis of S-adenosyl-L-methionine (SAM), which is involved in methylation reactions . It also participates in the transsulfuration pathway, where it is converted to cysteine, a precursor for glutathione synthesis . This pathway is crucial for maintaining cellular redox balance and detoxification processes . Additionally, 2-Amino-3-[methylthio]butyric acid can be converted to homocysteine, which is further metabolized to cysteine or remethylated to methionine .

Transport and Distribution

Within cells and tissues, 2-Amino-3-[methylthio]butyric acid is transported and distributed through various mechanisms. It is taken up by cells via specific amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins that facilitate its transport and localization within cells . It is known to accumulate in tissues with high metabolic activity, such as the liver and muscles . The transport and distribution of 2-Amino-3-[methylthio]butyric acid are essential for its role in supporting cellular function and metabolism .

Subcellular Localization

2-Amino-3-[methylthio]butyric acid is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization within these compartments. For example, in the cytoplasm, it participates in protein synthesis and metabolic processes . In the mitochondria, it is involved in energy production and redox balance . In the nucleus, it plays a role in regulating gene expression through methylation reactions . The subcellular localization of 2-Amino-3-[methylthio]butyric acid is directed by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-4-Thiaisoleucine can be achieved through several methods. One common approach involves the alkylation of glycine derivatives with methylthioalkyl halides. This reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of bio-based feedstocks and safer chemistries to improve sustainability. For example, the use of acrolein or cyanide in conventional methods is being replaced by more environmentally friendly alternatives .

Chemical Reactions Analysis

Types of Reactions: DL-4-Thiaisoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DL-4-Thiaisoleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: DL-4-Thiaisoleucine is unique due to its specific structural configuration and the presence of a methylthio group. This gives it distinct chemical and biological properties compared to other sulfur-containing amino acids .

Properties

IUPAC Name

2-amino-3-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDYHRMBGRYCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963201
Record name 2-Amino-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-80-1
Record name 4-Thiaisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Thialysine interact with protein synthesis and what are the downstream effects?

A1: The research paper focuses on the inhibitory effects of thialysine, thiaisoleucine, and thiaproline on protein synthesis. While it does not delve into the specific molecular mechanisms of thialysine, it highlights its ability to inhibit protein synthesis, suggesting potential interference with amino acid incorporation or ribosomal function []. Further research is needed to elucidate the precise mechanism of action and downstream effects.

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